(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene
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Overview
Description
Cycloocta[1,2-c:5,6-c’]difuran is a heterocyclic organic compound with the molecular formula C12H8O2 It consists of a cyclooctane ring fused with two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta[1,2-c:5,6-c’]difuran can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclooctane ring system. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Cycloocta[1,2-c:5,6-c’]difuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the furan rings, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cycloocta[1,2-c:5,6-c’]difuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Cycloocta[1,2-c:5,6-c’]difuran involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Cycloocta[1,2-c5,6-c’]dithiophene: Similar structure but contains sulfur atoms instead of oxygen.
Cycloocta[1,2-c5,6-c’]diimidazole: Contains nitrogen atoms in place of oxygen.
Cycloocta[1,2-c5,6-c’]dibenzene: Contains benzene rings instead of furan rings.
Uniqueness
Cycloocta[1,2-c:5,6-c’]difuran is unique due to its specific combination of a cyclooctane ring fused with two furan rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
CAS No. |
16401-32-4 |
---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.194 |
InChI |
InChI=1S/C12H8O2/c1-2-10-6-14-8-12(10)4-3-11-7-13-5-9(1)11/h1-8H/b2-1-,4-3- |
InChI Key |
KGTWIVGEOVYNAX-LOKDLIDFSA-N |
SMILES |
C1=CC2=COC=C2C=CC3=COC=C31 |
Synonyms |
Cycloocta[1,2-c:5,6-c/']difuran |
Origin of Product |
United States |
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